

Synthesis of Organoaluminum Compounds Using Aluminum Chloride: Application Notes and Protocols

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Compound of Interest

Compound Name: Aluminum monochloride

Cat. No.: B080767

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Introduction

Organoaluminum compounds are a versatile class of reagents widely employed in organic synthesis and catalysis. Their utility stems from their strong Lewis acidity and the nucleophilic nature of the aluminum-carbon bond. Aluminum chloride (AlCl_3) serves as a cost-effective and readily available starting material for the synthesis of various organoaluminum compounds, including trialkylaluminums and alkylaluminum halides. These compounds are crucial intermediates in numerous chemical transformations, such as Ziegler-Natta polymerization, carboalumination reactions, and as stereoselective Lewis acids in asymmetric synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of key organoaluminum compounds utilizing aluminum chloride. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Safety Precautions: Organoaluminum compounds are highly pyrophoric and react violently with water and other protic solvents.[3] All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and appropriate gloves, is mandatory.[4][5] It is essential to have a Class D fire extinguisher readily available. Quenching of these reagents should be performed with extreme

caution, typically by slow addition to a non-reactive, high-boiling solvent followed by the gradual introduction of a less reactive alcohol like isopropanol before final quenching with water.[\[6\]](#)[\[7\]](#)

Synthetic Routes Utilizing Aluminum Chloride

Several primary methods employ aluminum chloride for the synthesis of organoaluminum compounds:

- **Reaction with Alkyl Halides and a Reducing Agent:** This is a common industrial method for producing trialkylaluminum compounds. It typically involves the initial formation of an alkylaluminum sesquichloride, which is subsequently reduced.
- **Metathesis with other Organometallic Reagents:** Aluminum chloride undergoes transmetalation with more electropositive metals, such as in Grignard reagents (RMgX) or organolithium reagents (RLi), to form the corresponding organoaluminum compounds.
- **Redistribution (Comproportionation) Reactions:** Trialkylaluminum compounds can react with aluminum chloride to yield alkylaluminum halides in a controlled manner.

Experimental Protocols

Protocol 1: Synthesis of Triethylaluminum (TEA) via Ethylaluminum Sesquichloride

This two-step procedure is a common industrial route for the synthesis of triethylaluminum.[\[1\]](#)
[\[8\]](#)

Step 1: Synthesis of Ethylaluminum Sesquichloride ((C₂H₅)₃Al₂Cl₃)

Reaction: $2 \text{ Al} + 3 \text{ C}_2\text{H}_5\text{Cl} \rightarrow (\text{C}_2\text{H}_5)_3\text{Al}_2\text{Cl}_3$

Procedure:

- Activate aluminum powder by stirring with a small amount of chromium powder in a dilute acetic acid solution, followed by washing with anhydrous ethanol and hexane.[\[9\]](#)
- In a dry, inert atmosphere reactor, charge the activated aluminum powder.

- Slowly introduce ethyl chloride (chloroethane) into the reactor containing the aluminum powder. The reaction is exothermic and should be carefully controlled.
- The reaction produces ethylaluminum sesquichloride, a mixture of diethylaluminum chloride and ethylaluminum dichloride.

Step 2: Reduction of Ethylaluminum Sesquichloride to Triethylaluminum

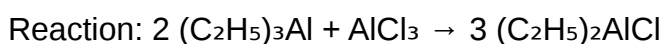


Procedure:

- In a suitable reactor equipped with a stirrer and a distillation setup, charge finely divided sodium metal dispersed in an inert hydrocarbon solvent (e.g., mineral oil).[\[10\]](#)
- Heat the sodium dispersion to above its melting point (e.g., 110 °C).
- Slowly add the ethylaluminum sesquichloride to the molten sodium dispersion while maintaining the temperature between 130-180 °C.[\[11\]](#)
- The triethylaluminum formed is distilled directly from the reaction mixture as it is produced.
[\[10\]](#) The distillation is typically carried out under reduced pressure.

Protocol 2: Synthesis of Diethylaluminum Chloride (DEAC) by Redistribution

This protocol describes the reaction between triethylaluminum and aluminum chloride.[\[12\]](#)



Procedure:

- In a dry, inert atmosphere Schlenk flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride.
- Add a solution of triethylaluminum in an inert solvent (e.g., hexanes) to the flask. The molar ratio of triethylaluminum to aluminum chloride should be 2:1.

- The reaction is typically exothermic. Control the temperature with a cooling bath as needed.
- After the initial reaction subsides, the mixture can be gently heated to ensure the reaction goes to completion.
- The resulting diethylaluminum chloride is typically used as a solution in the reaction solvent.

Protocol 3: Synthesis of Trimethylaluminum (TMA)

Similar to triethylaluminum, trimethylaluminum is produced industrially in a two-step process.
[\[13\]](#)

Reaction: $2 \text{ Al} + 6 \text{ CH}_3\text{Cl} + 6 \text{ Na} \rightarrow \text{Al}_2(\text{CH}_3)_6 + 6 \text{ NaCl}$ [\[13\]](#)

Procedure:

- The first step involves the reaction of aluminum with methyl chloride to form methylaluminum sesquichloride. This reaction can be initiated by the presence of a small amount of aluminum chloride.[\[2\]](#)
- The resulting methylaluminum sesquichloride is then reduced with sodium metal to yield trimethylaluminum.[\[1\]](#)[\[2\]](#) The reaction conditions are similar to those for the synthesis of triethylaluminum.

Data Presentation

Compound	Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
Triethylaluminum (TEA)	$\text{Al}_2(\text{C}_2\text{H}_5)_6$	228.34	Colorless liquid	-46	128-130	0.832
Diethylaluminum Chloride (DEAC)	$[(\text{C}_2\text{H}_5)_2\text{AlCl}]_2$	241.11	Colorless waxy solid or liquid	-74	125-126 @ 50 mmHg	0.96
Trimethylaluminum (TMA)	$\text{Al}_2(\text{CH}_3)_6$	144.17	Colorless liquid	15	125	0.752

Note: Data sourced from[\[3\]](#)[\[12\]](#)[\[13\]](#).

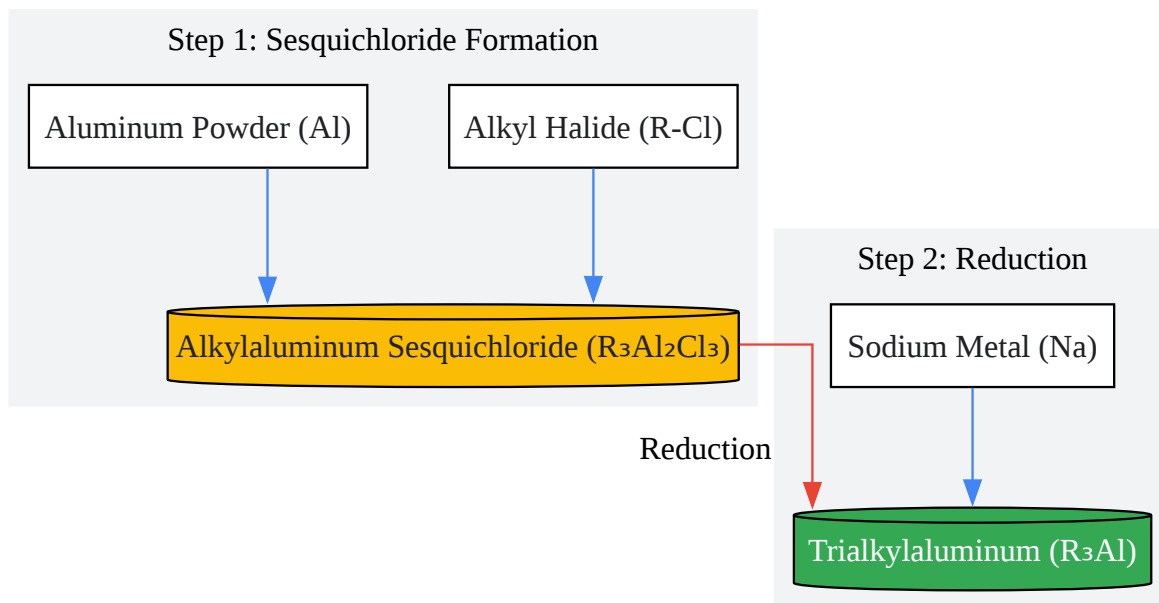
Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})
Triethylaluminum (TEA)	1.0 (t), 0.3 (q)	8.5, 1.0	2940, 2870, 1460, 1380, 1010, 670
Diethylaluminum Chloride (DEAC)	1.2 (t), 0.5 (q)	9.0, 3.5	2950, 2870, 1460, 1380, 1220, 990, 680
Trimethylaluminum (TMA)	-0.3 (s)	-5.0	2950, 2840, 1440, 1250, 1200, 750, 690

Note: Spectroscopic data is approximate and can vary with solvent and temperature. Data compiled from[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#).

Signaling Pathways and Experimental Workflows

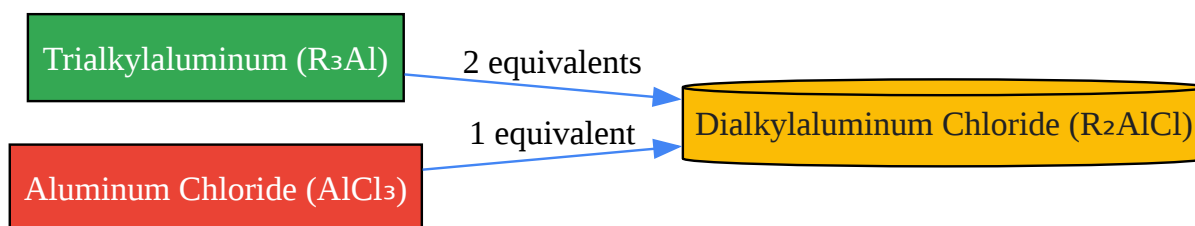
Synthesis of Trialkylaluminum from Alkylaluminum Sesquichloride



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Caption: Workflow for the two-step synthesis of trialkylaluminum.

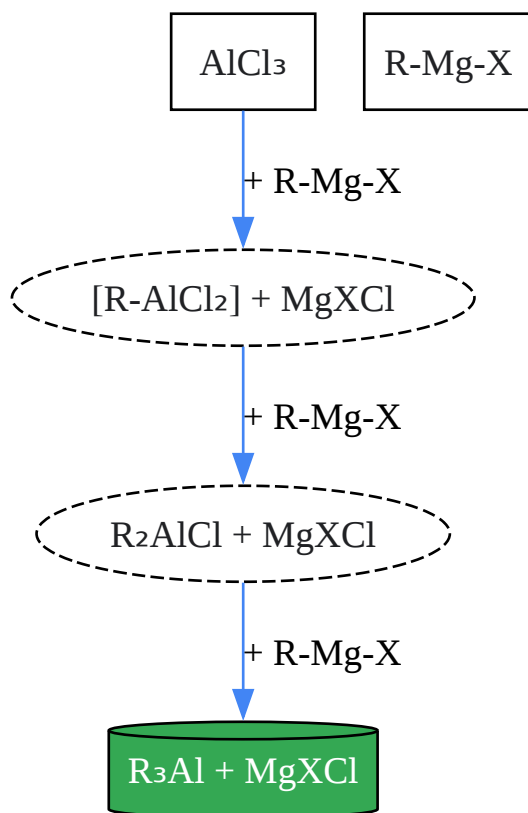
Synthesis of Dialkylaluminum Halide via Redistribution



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Caption: Redistribution reaction for dialkylaluminum chloride synthesis.

Metathesis Reaction with Grignard Reagent



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Caption: Stepwise metathesis of AlCl_3 with a Grignard reagent.

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